molecular formula C21H19N3O2 B499950 N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea CAS No. 727672-03-9

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea

Cat. No.: B499950
CAS No.: 727672-03-9
M. Wt: 345.4g/mol
InChI Key: UZASAPMEJYWYLC-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea is a synthetic organic compound that belongs to the class of ureas. This compound features a unique structure combining an indole moiety with a naphthalene ring, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea typically involves the reaction of an appropriate isocyanate with an amine. The reaction conditions often require a solvent such as dichloromethane or toluene and may be catalyzed by a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole and naphthalene derivatives.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(phenyl)-
  • Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(benzyl)-

Uniqueness

The uniqueness of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea lies in its specific combination of an indole and a naphthalene ring, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

727672-03-9

Molecular Formula

C21H19N3O2

Molecular Weight

345.4g/mol

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-5-yl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C21H19N3O2/c1-14(25)24-12-11-16-13-17(9-10-20(16)24)22-21(26)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-10,13H,11-12H2,1H3,(H2,22,23,26)

InChI Key

UZASAPMEJYWYLC-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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